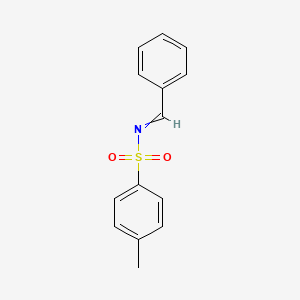

N-benzylidene-4-methylbenzenesulfonamide

CAS No.: 51608-60-7

Cat. No.: VC8468600

Molecular Formula: C14H13NO2S

Molecular Weight: 259.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 51608-60-7 |

|---|---|

| Molecular Formula | C14H13NO2S |

| Molecular Weight | 259.33 g/mol |

| IUPAC Name | N-benzylidene-4-methylbenzenesulfonamide |

| Standard InChI | InChI=1S/C14H13NO2S/c1-12-7-9-14(10-8-12)18(16,17)15-11-13-5-3-2-4-6-13/h2-11H,1H3 |

| Standard InChI Key | HVCKVBQOKOFBFH-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=CC=C2 |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Features

N-Benzylidene-4-methylbenzenesulfonamide belongs to the sulfonamide class, featuring a sulfonyl group (-SO₂-) linked to a 4-methylbenzene ring and an imine (-N=CH-) group derived from benzaldehyde. The compound’s SMILES notation (CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=CC=C2) and InChIKey (HVCKVBQOKOFBFH-UHFFFAOYSA-N) provide precise structural descriptors . X-ray crystallographic studies of analogous N-benzyl sulfonamides reveal orthorhombic crystal systems with key bond lengths, such as S–O (1.429–1.434 Å) and S–N (1.636 Å), consistent with tetrahedral geometry around the sulfur atom .

Table 1: Physicochemical Properties of N-Benzylidene-4-Methylbenzenesulfonamide

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₃NO₂S | |

| Molecular Weight | 259.324 g/mol | |

| Melting Point | 112–117°C | |

| Density | 1.15±0.1 g/cm³ (predicted) | |

| Boiling Point | 415.7±38.0°C (predicted) | |

| LogP | 3.88 |

Synthesis and Reaction Mechanisms

The synthesis of N-benzylidene-4-methylbenzenesulfonamide involves a two-step process. First, 4-methylbenzenesulfonyl chloride reacts with ammonia or a primary amine to form 4-methylbenzenesulfonamide. Subsequent condensation with benzaldehyde under acidic or dehydrating conditions yields the Schiff base derivative . This method parallels the benzylation of sulfonamides reported by Stenfors and Ngassa, where nucleophilic substitution or condensation drives the reaction .

For example, the synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide (a structural analog) employs benzyl bromide in an SN1-like mechanism, generating a stable benzylic carbocation intermediate . Adapting this approach, the benzylidene derivative likely forms via imine synthesis, requiring careful control of reaction conditions to avoid hydrolysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume